(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine
Overview
Description
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine is an organic compound that features a methoxy group, a methyl group, and a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine typically involves the reaction of 3-methylbenzylamine with 2-methoxy-1-methyl-ethyl halide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of halides, thiols, or other substituted derivatives.
Scientific Research Applications
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine: Similar structure but with a different position of the methyl group on the benzyl ring.
(2-Methoxy-1-methyl-ethyl)-(3-chloro-benzyl)-amine: Similar structure but with a chloro group instead of a methyl group on the benzyl ring.
(2-Methoxy-1-methyl-ethyl)-(3-methoxy-benzyl)-amine: Similar structure but with an additional methoxy group on the benzyl ring.
Uniqueness
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and methyl groups provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-methoxy-N-[(3-methylphenyl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-4-6-12(7-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPUKIMRCPIANO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386082 | |
Record name | (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356092-84-7 | |
Record name | (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.